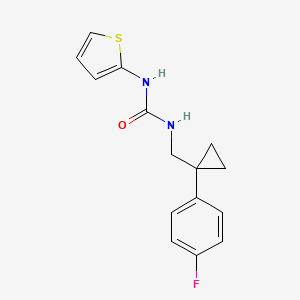

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

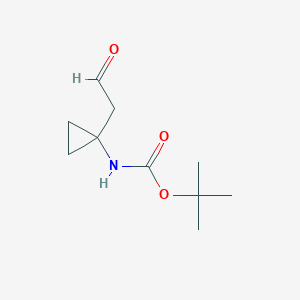

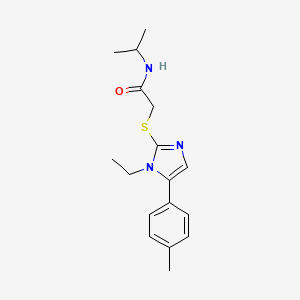

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H15FN2OS and its molecular weight is 290.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Acetylcholinesterase Inhibitors

Research on flexible urea derivatives, such as 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, has shown that these compounds can serve as potent acetylcholinesterase inhibitors. The optimization of these molecules involves adjusting the spacer length between pharmacophoric moieties to enhance interaction with enzyme hydrophobic binding sites, indicating potential applications in treating diseases like Alzheimer's. The exploration of different substituents has led to findings that aromatic residues are not prerequisites for activity, suggesting that similar compounds, including those with fluorophenyl groups, might be tailored for specific therapeutic applications (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Antifungal Activity

Compounds related to fluorophenyl ureas have been investigated for their antifungal properties. Studies on various derivatives demonstrated significant fungitoxic action against pathogens such as A. niger and F. oxyporum. This research highlights the potential of these compounds in agricultural applications, where they could be used to protect crops against fungal diseases. The structural features of these compounds play a crucial role in their antifungal efficacy, providing a basis for designing new antifungal agents (Mishra, Singh, & Wahab, 2000).

Anion Receptors

The study of non-racemic atropisomeric (thio)ureas has revealed their potential as neutral enantioselective anion receptors for amino-acid derivatives. This suggests applications in chiral recognition and separation processes, where these compounds could be used to selectively bind and separate enantiomers of amino acids or other chiral molecules. The unique binding properties and the effect of thiourea versus urea groups on binding affinity offer insights into molecular design for specific anion recognition tasks (Roussel, Román, Andreoli, Del Rio, Faure, & Vanthuyne, 2006).

Fluorescent Dyes and Labeling

Research on Boranil fluorophores has demonstrated the potential of urea and thiourea derivatives in the development of functionalized fluorescent dyes. These compounds have been used in model labeling experiments, such as with Bovine Serum Albumin (BSA), showing strong luminescence. This suggests applications in biological imaging and molecular labeling, where these fluorescent dyes could be used for studying protein interactions, localization, and dynamics within cells (Frath, Azizi, Ulrich, & Ziessel, 2012).

Neuropeptide Receptor Antagonists

The synthesis and study of trisubstituted phenyl urea derivatives have identified compounds with potent inhibitory activity against the neuropeptide Y5 (NPY5) receptor. These findings have implications for the development of new therapeutic agents targeting conditions related to neuropeptide activity, such as obesity and anxiety. The structure-activity relationship (SAR) studies of these compounds provide valuable information for designing more effective NPY5 receptor antagonists (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).

Propriétés

IUPAC Name |

1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2OS/c16-12-5-3-11(4-6-12)15(7-8-15)10-17-14(19)18-13-2-1-9-20-13/h1-6,9H,7-8,10H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLESGOPCDBRMLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NC2=CC=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B2498865.png)

![2-[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2498868.png)

![N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B2498869.png)

![4-methoxy-7-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2498872.png)

![ETHYL 2-[2-({8-OXO-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-2-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2498873.png)

![1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B2498876.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2,2-trimethylcyclopropane-1-carboxamide](/img/structure/B2498885.png)

![2-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2498886.png)